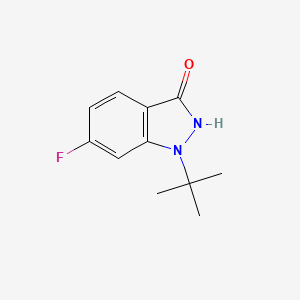

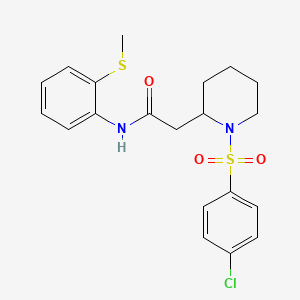

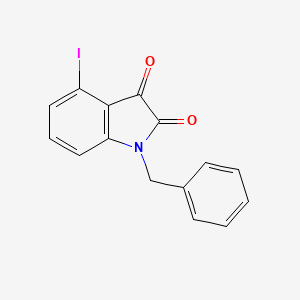

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide, also known as Compound 1, is a synthetic compound with potential therapeutic applications. It is a xanthene-based derivative that has been studied for its pharmacological properties, including its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry Insights

In medicinal chemistry, xanthone derivatives, including compounds with structures similar to N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide, have been extensively studied for their diverse biological activities. These activities range from antitumor effects to antimicrobial properties, attributed to the xanthone core structure and its various substitutions. For instance, the study of xanthone derivatives reveals significant insights into their biological/pharmacological effects, with specific emphasis on antitumor activity and target modulation, particularly PKC (Protein Kinase C) in cancer therapy. Xanthone compounds like DMXAA and mangostins have been highlighted for their relevance as therapeutic agents, underscoring the potential of structurally related compounds in medicinal applications (Pinto, Sousa, & Nascimento, 2005).

Advances in Organic Synthesis

The compound's unique structure, featuring a fluoro-benzamide moiety, is also significant in the field of organic synthesis, particularly in the context of fluorination reactions and the development of novel synthetic routes. For example, iron-catalyzed, amide-directed C-H fluorination methods leverage compounds structurally akin to N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide, demonstrating the utility of such compounds in achieving chemoselective fluorination. This process highlights the broader applicability of fluoro-benzamide derivatives in synthesizing fluorinated organic molecules, which are crucial in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom (Groendyke, AbuSalim, & Cook, 2016).

Molecular Imaging Developments

In the realm of molecular imaging, compounds with a fluorinated benzamide structure have been explored as potential imaging agents, especially in positron emission tomography (PET). The specific incorporation of fluorine-18 into such compounds facilitates their use in PET imaging to assess the status of solid tumors. This application is crucial for non-invasive diagnostic imaging in oncology, allowing for the visualization and quantification of tumor proliferation and response to therapy. The development of fluorine-18-labeled benzamide analogs for imaging sigma2 receptors in tumors exemplifies the compound's relevance in advancing diagnostic imaging techniques and improving cancer management strategies (Tu et al., 2007).

properties

IUPAC Name |

N-(5-fluoro-9-oxoxanthen-3-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO6/c1-28-18-9-12(10-19(29-2)22(18)30-3)23(27)25-13-7-8-14-17(11-13)31-21-15(20(14)26)5-4-6-16(21)24/h4-11H,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDACLRRYKMJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[6-(2,2-difluoroethoxy)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B2574922.png)

![2-(4-((2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2574925.png)

![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2574933.png)

![1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2574936.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2574937.png)

![N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/no-structure.png)